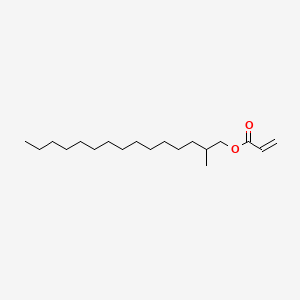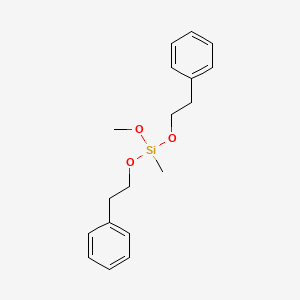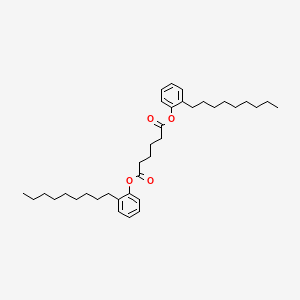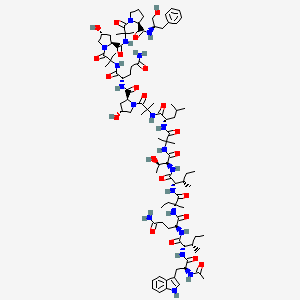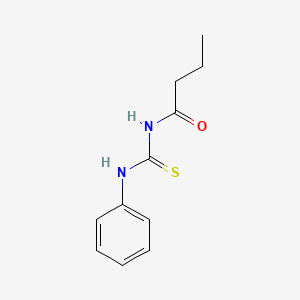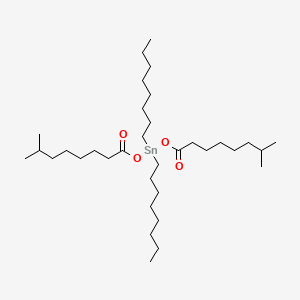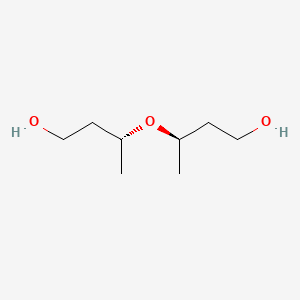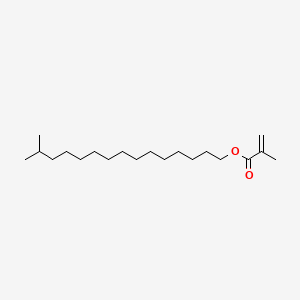
4-Hydroxy-2-butanone thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-butanone thiosemicarbazone is a compound derived from the reaction of 4-hydroxy-2-butanone with thiosemicarbazide
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-butanone thiosemicarbazone typically involves the reaction of 4-hydroxy-2-butanone with thiosemicarbazide under acidic or neutral conditions. The reaction proceeds through the formation of an imine bond between the carbonyl group of 4-hydroxy-2-butanone and the amino group of thiosemicarbazide, resulting in the formation of the thiosemicarbazone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 4-Hydroxy-2-butanone thiosemicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol .
科学的研究の応用
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Thiosemicarbazone derivatives, including 4-hydroxy-2-butanone thiosemicarbazone, have shown potential anticancer properties.
Industry: The compound is used in the synthesis of other pharmaceutical intermediates and fine chemicals.
作用機序
The mechanism of action of 4-hydroxy-2-butanone thiosemicarbazone involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that interfere with the function of metalloproteins. This chelation can disrupt essential biological processes in microorganisms and cancer cells, leading to their inhibition or death . Additionally, the compound may induce oxidative stress in cells, further contributing to its antimicrobial and anticancer activities .
類似化合物との比較
4-Hydroxy-2-butanone: A precursor in the synthesis of 4-hydroxy-2-butanone thiosemicarbazone, known for its use in organic synthesis.
Thiosemicarbazide: The parent compound used to synthesize various thiosemicarbazone derivatives.
Other Thiosemicarbazones: Compounds such as 2-acetylpyridine thiosemicarbazone and salicylaldehyde thiosemicarbazone, which also exhibit significant biological activities.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both 4-hydroxy-2-butanone and thiosemicarbazide. This unique combination enhances its ability to form stable metal complexes and exhibit diverse biological activities .
特性
CAS番号 |
13349-19-4 |
|---|---|
分子式 |
C5H11N3OS |
分子量 |
161.23 g/mol |
IUPAC名 |
[(E)-4-hydroxybutan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C5H11N3OS/c1-4(2-3-9)7-8-5(6)10/h9H,2-3H2,1H3,(H3,6,8,10)/b7-4+ |
InChIキー |
YVSVACHPRHKOBL-QPJJXVBHSA-N |
異性体SMILES |
C/C(=N\NC(=S)N)/CCO |
正規SMILES |
CC(=NNC(=S)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



